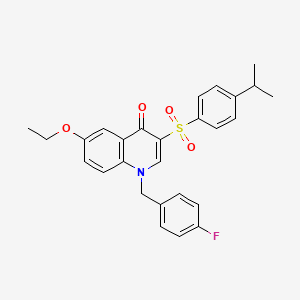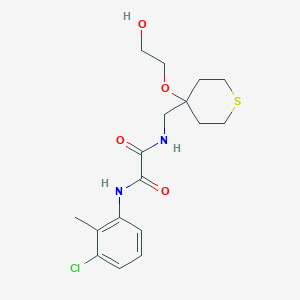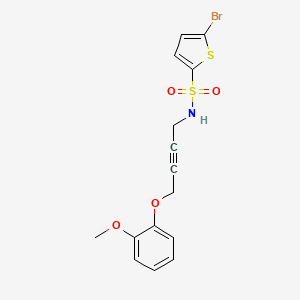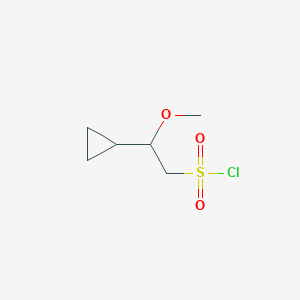
6-ethoxy-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, also known as EIQ, is a chemical compound that has gained significant attention in the field of scientific research. EIQ is a quinoline derivative that has shown promising results in various studies due to its potential to act as an anti-cancer agent. In
Mecanismo De Acción
The mechanism of action of 6-ethoxy-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves the inhibition of the protein kinase CK2, which is known to play a key role in the regulation of cell growth and survival. By inhibiting CK2, this compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to inhibit the activity of CK2, which is known to play a role in the regulation of cell growth and survival. This compound has also been shown to have anti-inflammatory effects, which could make it a potential treatment option for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-ethoxy-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is that it has shown promising results in various studies as an anti-cancer agent. Additionally, this compound has been shown to have low toxicity, which makes it a potential candidate for cancer therapy. However, one of the limitations of this compound is that it has not been extensively studied in clinical trials, which means that its efficacy and safety in humans are not yet fully known.
Direcciones Futuras
There are several future directions related to 6-ethoxy-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one that could be explored in further studies. One potential direction is to investigate the efficacy of this compound in combination with other anti-cancer agents. Additionally, further studies could be conducted to determine the optimal dosage and administration route for this compound in humans. Furthermore, studies could be conducted to investigate the potential of this compound as a treatment option for other diseases, such as inflammatory diseases. Overall, this compound has shown promising results in various studies, and further research could lead to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 6-ethoxy-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves a multi-step process that includes the reaction of 4-fluorobenzylamine with 6-ethoxy-2-methylquinolin-4(1H)-one in the presence of a base. The resulting intermediate is then treated with 4-isopropylbenzenesulfonyl chloride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
6-ethoxy-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has been studied extensively for its potential to act as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential treatment option for various types of cancer.
Propiedades
IUPAC Name |
6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FNO4S/c1-4-33-22-11-14-25-24(15-22)27(30)26(17-29(25)16-19-5-9-21(28)10-6-19)34(31,32)23-12-7-20(8-13-23)18(2)3/h5-15,17-18H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBNNZXABKGRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)C)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)butanamide](/img/structure/B2565572.png)
![Ethyl {[4-(cyclohexylamino)quinazolin-2-yl]thio}acetate](/img/structure/B2565573.png)


![N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide](/img/structure/B2565585.png)

![N-benzyl-N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2565587.png)
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565588.png)
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2565589.png)
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2565590.png)
![2-[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2565591.png)


